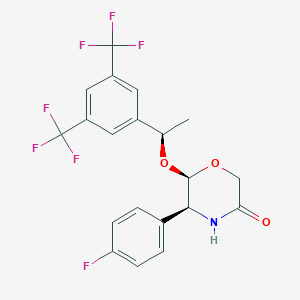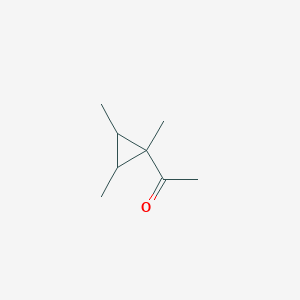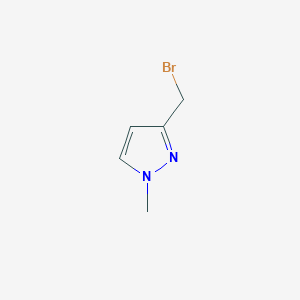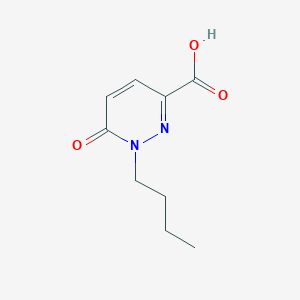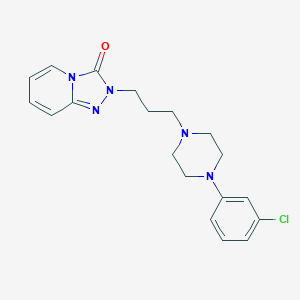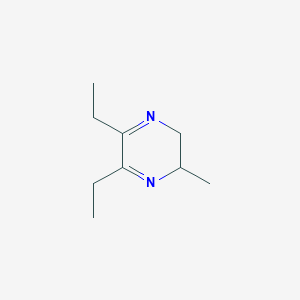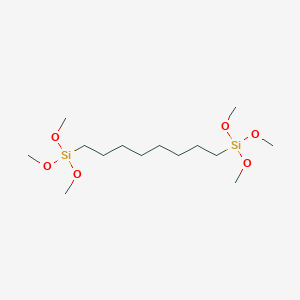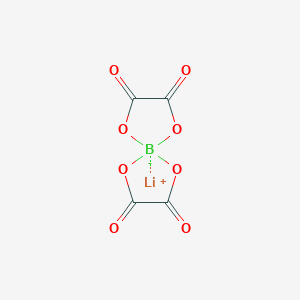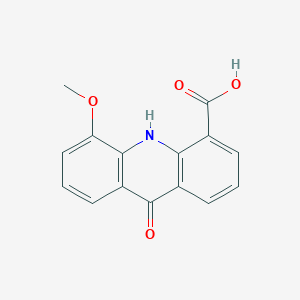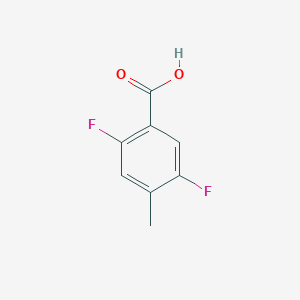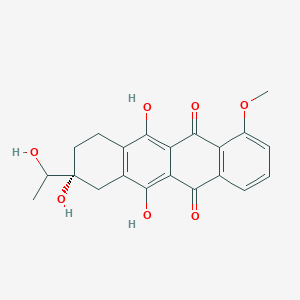
(8R)-7,8,9,10-Tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione
Vue d'ensemble
Description
This compound is a part of the naphthacenedione class of compounds, known for their complex structures and significant chemical properties.
Synthesis Analysis
The synthesis of compounds similar to this one involves the Diels-Alder reaction of 1,4-naphthoquinones with 1,2-dimethylenecyclohexane, followed by catalytic hydrogenation or dehydrogenation steps (Oda, Nagai, & Ito, 1979). Other methods also include multistage processes starting from different naphthalene derivatives (Kamada, 1979).
Molecular Structure Analysis
The molecular structure of related naphthacenedione derivatives often shows characteristics like the envelope conformation of the cyclohexane ring and a flattened-boat conformation of the pyran ring (Sethukumar et al., 2011). X-ray crystallography is commonly used to determine these conformations and the overall molecular structure.
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including dimerization and photochemical processes, leading to complex structural transformations (Harrington, Britten, & McGlinchey, 2004). They are also known for their ability to form molecular complexes through hydrogen bonding (Toda, Tanaka, Nagamatsu, & Mak, 1985).
Physical Properties Analysis
The physical properties of these compounds, such as color and crystal structure, can vary based on alkyl side-chain length and molecular conformation. Crystallochromy, a phenomenon where the color changes based on crystal structure, is observed in some related compounds (Kitamura et al., 2010).
Chemical Properties Analysis
Their chemical properties include reactivity under photochemical conditions and the ability to form various derivatives, such as thiosemicarbazone derivatives (Sethukumar, Vithya, Kumar, & Prakasam, 2012). The structural versatility of these compounds leads to a wide range of chemical behaviors.
Applications De Recherche Scientifique
Metabolite Identification
This compound, identified as a metabolite of daunomycin and adriamycin, arises from an unusual reductive cleavage of the O-glycosidic linkage of the parent drugs. Techniques like infrared spectroscopy, high resolution mass spectroscopy, and Fourier transform proton magnetic resonance spectroscopy are employed in its identification and structure elucidation (Bullock, Bruni, & Asbell, 1972).
Synthesis Techniques
Advanced intermediates in the synthesis of anthracyclinones, such as 7,8,9,10-tetrahydro-9-hydroxy-6,11-dimethoxy-5,12-naphthacenedione, are produced using aryne dipolar cycloaddition reactions. This method is pivotal in the convergent and non-convergent synthesis of anthracyclinone derivatives, demonstrating the compound's role in complex organic synthesis (Khanapure & Biehl, 1991).
Metabolic Pathways
The compound is involved in metabolic pathways in liver and kidney, as seen in the conversion of daunomycin to its metabolites. These pathways are characterized by reactions such as reductive glycosidic cleavage and reduction of acetyl groups, highlighting the compound's role in drug metabolism (Asbell, Schwartzbach, Bullock, & Yesair, 1972).
Propriétés
IUPAC Name |
(9R)-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-9(22)21(27)7-6-10-12(8-21)19(25)15-16(17(10)23)20(26)14-11(18(15)24)4-3-5-13(14)28-2/h3-5,9,22-23,25,27H,6-8H2,1-2H3/t9?,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGIQQFXNIJXMK-SSKGYDFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@]1(CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438404 | |
| Record name | (8R)-7,8,9,10-TETRAHYDRO-6,8,11-TRIHYDROXY-8-(1-HYDROXYETHYL)-1-METHOXY-5,12-NAPHTHACENEDIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8R)-7,8,9,10-Tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione | |
CAS RN |
210837-87-9 | |
| Record name | (8R)-7,8,9,10-TETRAHYDRO-6,8,11-TRIHYDROXY-8-(1-HYDROXYETHYL)-1-METHOXY-5,12-NAPHTHACENEDIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B27358.png)
